4,5-Dichloropyridine-3-carbaldehyde
Overview
Description
“4,5-Dichloropyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1009334-04-6 . It has a molecular weight of 176 and its IUPAC name is 4,5-dichloronicotinaldehyde . It is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for 4,5-Dichloropyridine-3-carbaldehyde is 1S/C6H3Cl2NO/c7-5-2-9-1-4 (3-10)6 (5)8/h1-3H . The InChI key is RYOHOUJPNPVRKU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4,5-Dichloropyridine-3-carbaldehyde is a powder . It is stored at a temperature of 4 degrees .
Scientific Research Applications
“4,5-Dichloropyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1009334-04-6 . It is often used as a reagent in various chemical reactions. It’s a solid substance under normal conditions .
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Organic Chemistry - Nucleophilic Aromatic Substitution (SNAr) Reactions
- In the field of organic chemistry, “4,5-Dichloropyridine-3-carbaldehyde” can be used in nucleophilic aromatic substitution (SNAr) reactions . In these reactions, the compound can act as a substrate. The exact methods of application or experimental procedures can vary depending on the specific reaction conditions and the desired products .
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Pharmaceuticals and Agrochemicals
- “4,5-Dichloropyridine-3-carbaldehyde” can be used as an intermediate in the development of pharmaceuticals and agrochemicals . The compound can be used to selectively halogenate the C–H precursors of pyridine C–H ligands . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
- The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
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Organic Materials and Sensing
- Carbazoles represent a privileged structure within chemistry: their advantageous photophysical and electronic properties have led to multiple applications in organic materials and sensing . “4,5-Dichloropyridine-3-carbaldehyde” can be used in the formation of 4,5-disubstituted carbazoles .
- The exact methods of application or experimental procedures can vary depending on the specific reaction conditions and the desired products .
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Synthesis of Pyridine Derivatives
- “4,5-Dichloropyridine-3-carbaldehyde” can be used in the synthesis of various pyridine derivatives . The compound can act as a starting material for the synthesis of more complex molecules . The exact methods of application or experimental procedures can vary depending on the specific reaction conditions and the desired products .
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Development of Metal Complexes
- “4,5-Dichloropyridine-3-carbaldehyde” can also be used in the development of metal complexes . The compound can be used to selectively halogenate the C–H precursors of pyridine C–H ligands . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
- The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
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Molecular Characteristics Study
- “4,5-Dichloropyridine-3-carbaldehyde” can be used in the study of molecular characteristics . The compound can be used in experimental and theoretical methods to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
- A time-dependent version of density functional theory (TD-DFT) was employed to evaluate oscillator strengths and absorption maxima ( λmax) in CDCl 3 solution for electronic transitions .
Safety And Hazards
The safety information for 4,5-Dichloropyridine-3-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4,5-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOHOUJPNPVRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732468 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridine-3-carbaldehyde | |
CAS RN |
1009334-04-6 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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